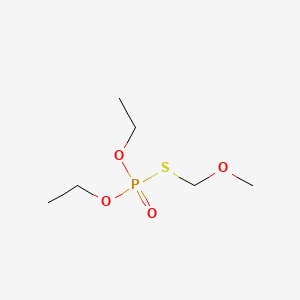
O,O-Diethyl S-(methoxymethyl) phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl S-(methoxymethyl) phosphorothioate is a chemical compound with the molecular formula C6H15O4PS It is characterized by the presence of an ethoxy group, a methoxymethylsulfanyl group, and a phosphoryl group attached to an oxyethane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Diethyl S-(methoxymethyl) phosphorothioate typically involves the reaction of ethoxyphosphoryl chloride with methoxymethylsulfanyl ethanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Diethyl S-(methoxymethyl) phosphorothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxymethylsulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphine oxides.
Substitution: Derivatives with substituted ethoxy or methoxymethylsulfanyl groups.
Applications De Recherche Scientifique
O,O-Diethyl S-(methoxymethyl) phosphorothioate has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving phosphoryl transfer.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of O,O-Diethyl S-(methoxymethyl) phosphorothioate involves its interaction with molecular targets through its phosphoryl and sulfanyl groups. These functional groups can participate in various biochemical pathways, including phosphoryl transfer reactions and thiol-disulfide exchange reactions. The compound’s ability to modulate these pathways makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
1-[Ethoxy(methylsulfanyl)phosphoryl]oxyethane: Lacks the methoxymethyl group, resulting in different reactivity and applications.
1-[Ethoxy(ethylsulfanyl)phosphoryl]oxyethane: Contains an ethylsulfanyl group instead of methoxymethylsulfanyl, leading to variations in chemical behavior.
1-[Ethoxy(methoxymethylsulfanyl)phosphoryl]oxymethane: Has a methylene backbone instead of an ethylene backbone, affecting its physical and chemical properties.
Uniqueness: O,O-Diethyl S-(methoxymethyl) phosphorothioate is unique due to the presence of both ethoxy and methoxymethylsulfanyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and interactions with various molecular targets.
Propriétés
IUPAC Name |
1-[ethoxy(methoxymethylsulfanyl)phosphoryl]oxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4PS/c1-4-9-11(7,10-5-2)12-6-8-3/h4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSQNMQURVCIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
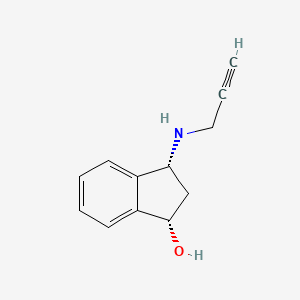

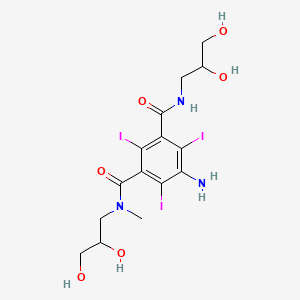


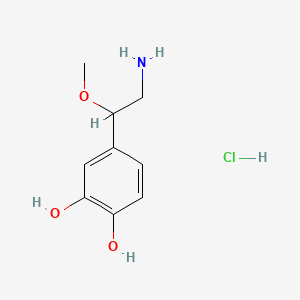
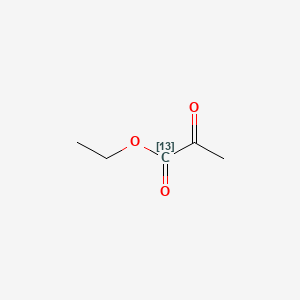
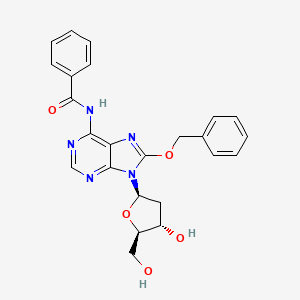
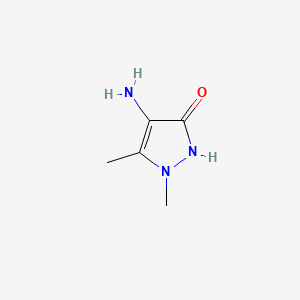
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)
